1-(3-Methylbutanoyl)piperidin-3-amine

Description

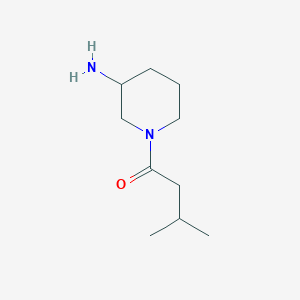

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-3-4-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKNDZVHVOCMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114596-49-4 | |

| Record name | 1-(3-aminopiperidin-1-yl)-3-methylbutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthetic Analysis and Strategic Disconnections for 1 3 Methylbutanoyl Piperidin 3 Amine

Deconstruction of the Amide Bond: Retrosynthetic Pathways

The most evident disconnection in the target molecule is the amide bond linking the 3-methylbutanoyl group to the piperidine (B6355638) ring nitrogen. This C-N bond disconnection is a common and reliable retrosynthetic step, as amide bond formation is a well-established and high-yielding reaction in organic synthesis.

This disconnection simplifies the target molecule into two key synthons: a piperidin-3-amine (B1201142) cation and a 3-methylbutanoate anion. These synthons correspond to the real-world reagents (precursors) piperidin-3-amine and 3-methylbutanoic acid or its activated derivatives, such as an acyl chloride or anhydride.

Table 1: Retrosynthetic Disconnection of the Amide Bond

| Target Molecule | Disconnection | Precursors |

| 1-(3-Methylbutanoyl)piperidin-3-amine | Amide C-N bond | Piperidin-3-amine and 3-Methylbutanoic acid (or its activated form) |

The forward synthesis, therefore, would involve the acylation of piperidin-3-amine with 3-methylbutanoyl chloride or a similar acylating agent, typically in the presence of a base to neutralize the HCl byproduct.

Disconnection Strategies for the Piperidine Ring System

Further deconstruction of the piperidin-3-amine intermediate reveals several strategic disconnections for the piperidine ring itself. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials. Common approaches include the hydrogenation of a corresponding pyridine (B92270) precursor or intramolecular cyclization reactions. nih.govresearchgate.net

One effective strategy involves the retrosynthesis of piperidin-3-amine from a suitable pyridine derivative. For instance, 3-aminopyridine (B143674) can be catalytically hydrogenated to yield piperidin-3-amine. This method is attractive due to the commercial availability of a wide range of substituted pyridines. nih.gov However, controlling the regioselectivity and stereoselectivity of the reduction can be a challenge. nih.gov

Another powerful approach is through intramolecular cyclization. This can be envisioned by disconnecting two bonds of the ring, typically a C-N and a C-C bond. For example, a 1,5-dicarbonyl compound can react with an amine to form the piperidine ring. youtube.com Alternatively, intramolecular reductive amination of an amino-aldehyde or amino-ketone can also lead to the desired cyclic amine.

A multi-step route starting from L-glutamic acid has been described for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives. researchgate.net This pathway involves esterification, reduction to a diol, and subsequent cyclization. researchgate.net

Table 2: Disconnection Strategies for the Piperidine Ring

| Precursor | Disconnection Strategy | Key Starting Materials |

| Piperidin-3-amine | Hydrogenation of Pyridine Ring | 3-Aminopyridine |

| Piperidin-3-amine | Intramolecular Cyclization | Acyclic amino-dicarbonyl or amino-halo-carbonyl compounds |

| 3-(N-Boc amino) piperidine | Chiral Pool Synthesis | L-Glutamic acid |

Identification of Key Precursors for this compound Synthesis

Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound can be identified. The most direct synthetic route would utilize piperidin-3-amine and 3-methylbutanoic acid or its derivatives.

Given the common use of protecting groups in organic synthesis, a more practical approach might involve a protected form of piperidin-3-amine, such as (R)-tert-butyl piperidin-3-ylcarbamate or other N-protected derivatives. chemicalbook.com The Boc (tert-butoxycarbonyl) protecting group is particularly useful as it can be readily removed under acidic conditions after the acylation of the piperidine nitrogen.

The synthesis of chiral 3-aminopiperidine derivatives is of significant interest in medicinal chemistry. beilstein-journals.orggoogle.com Asymmetric synthesis methods, such as the use of chiral catalysts or starting from a chiral precursor like L-glutamic acid, can provide enantiomerically pure piperidin-3-amine. researchgate.netbeilstein-journals.org

The other key precursor, 3-methylbutanoic acid (isovaleric acid), is a readily available and inexpensive commodity chemical. For the acylation reaction, it would typically be converted to a more reactive form, such as 3-methylbutanoyl chloride, by reacting it with thionyl chloride or oxalyl chloride.

Table 3: Key Precursors for Synthesis

| Precursor | Role in Synthesis |

| Piperidin-3-amine (or its N-protected form) | Provides the core piperidine ring with the amino functionality. |

| 3-Methylbutanoic acid | Provides the acyl group to be attached to the piperidine nitrogen. |

| 3-Methylbutanoyl chloride | Activated form of 3-methylbutanoic acid for efficient acylation. |

| 3-Aminopyridine | Potential starting material for the synthesis of the piperidine ring via hydrogenation. |

| L-Glutamic acid | Chiral starting material for the asymmetric synthesis of piperidin-3-amine derivatives. researchgate.net |

Synthetic Methodologies for the Preparation of 1 3 Methylbutanoyl Piperidin 3 Amine

Amide Bond Formation: Coupling Strategies for the 3-Methylbutanoyl Moiety

The creation of the amide linkage between the 3-methylbutanoyl moiety and the 3-amino group of the piperidine (B6355638) ring is a critical step in the synthesis of the target molecule. This transformation is typically achieved through standard peptide coupling protocols or by using activated acylating agents.

Carboxylic Acid Activation and Amine Coupling Reactions

A fundamental and widely employed strategy for amide bond formation involves the activation of the carboxylic acid, 3-methylbutanoic acid, to render it more susceptible to nucleophilic attack by the amine, piperidin-3-amine (B1201142). researchgate.net This activation is necessary because carboxylic acids are generally not reactive enough to directly acylate amines under mild conditions.

A common method for activating carboxylic acids is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.org In this process, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide, with the byproduct being a urea (B33335) derivative (dicyclohexylurea in the case of DCC), which is often insoluble and can be removed by filtration. khanacademy.org

To enhance the efficiency of the coupling reaction and to suppress potential side reactions, such as racemization if chiral centers are present, additives are often used in conjunction with carbodiimides. These additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), react with the O-acylisourea intermediate to form an activated ester, which is more stable than the O-acylisourea but still highly reactive towards amines.

Recent advancements have focused on developing more efficient and environmentally benign coupling reagents and methodologies. For instance, microflow reactor technology has been utilized for rapid and strong activation of carboxylic acids, allowing for highly efficient amide bond formation with minimal side reactions. nih.gov

Alternative Acylation Reagents and Methods for N-Acylation

An alternative to the in situ activation of carboxylic acids is the use of pre-activated acylating agents derived from 3-methylbutanoic acid. The most common of these is the corresponding acyl chloride, 3-methylbutanoyl chloride. Acyl chlorides are highly reactive electrophiles that readily react with amines to form amides. chemguide.co.uklibretexts.org The reaction typically proceeds rapidly at room temperature or below and often in the presence of a base to neutralize the hydrogen chloride that is generated as a byproduct. libretexts.org

The reaction between an acyl chloride and a primary amine, such as piperidin-3-amine, proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the final amide product. chemguide.co.uk

Other activated carboxylic acid derivatives, such as acid anhydrides, can also be employed for N-acylation. These reagents offer a balance of reactivity and stability, and their use can sometimes provide advantages in terms of handling and reaction conditions.

Chemo- and Regioselective Amide Bond Formation

In the context of synthesizing 1-(3-methylbutanoyl)piperidin-3-amine, the piperidin-3-amine precursor contains two nitrogen atoms: the primary amine at the 3-position and the secondary amine within the piperidine ring. To achieve the desired product, the acylation reaction must be selective for the exocyclic primary amine over the endocyclic secondary amine.

Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, which often leads to a natural preference for acylation at the primary amine. However, to ensure high selectivity, it is common to employ a protecting group strategy. The secondary amine of the piperidine ring can be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, prior to the acylation step. Following the formation of the amide bond at the 3-amino position, the protecting group on the ring nitrogen can be removed to yield the final product.

Construction of the Piperidine Ring: Cyclization and Reduction Approaches

The piperidine ring is a common structural motif in many biologically active compounds, and numerous methods have been developed for its synthesis. nih.govorganic-chemistry.org These methods often involve intramolecular cyclization reactions or reductive amination strategies.

Intramolecular Cyclization Reactions Leading to Piperidines

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including piperidines. nih.gov This approach typically involves a linear precursor that contains both a nitrogen nucleophile (an amine) and an electrophilic center, which are positioned to allow for a favorable ring-closing reaction. nih.govresearchgate.net

A variety of functional groups can serve as the electrophilic partner in these cyclizations, including alkyl halides, epoxides, and activated alkenes. For example, an N-Boc protected amino alcohol can be converted to a leaving group at the hydroxyl position, which is then displaced by the nitrogen to form the piperidine ring. acs.org The choice of reaction conditions, including the base and solvent, can be crucial for achieving high yields and selectivities.

While not explicitly detailed for the target molecule in the provided search results, one-pot methodologies that combine several synthetic steps into a single operation are highly desirable for improving efficiency and reducing waste. In the context of piperidine synthesis, a one-pot route could involve the formation of a halogenated amide precursor followed by an in situ intramolecular cyclization.

Reductive amination is a versatile and widely used method for the formation of C-N bonds and the synthesis of amines, including cyclic amines like piperidines. tandfonline.comchim.itconsensus.appresearchgate.net This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. When applied intramolecularly, this strategy can be a powerful tool for the construction of the piperidine ring. For instance, a linear precursor containing both an amino group and a carbonyl group at appropriate positions can undergo intramolecular reductive amination to form the piperidine ring.

The double reductive amination of dicarbonyl compounds with an amine is a particularly efficient method for constructing the piperidine skeleton. chim.it This approach allows for the formation of two new C-N bonds in a single synthetic operation.

Below is a table summarizing various synthetic approaches for the construction of the piperidine ring.

| Method | Precursor Type | Key Reaction | Advantages | Reference |

| Intramolecular Nucleophilic Substitution | Amino-halide or Amino-sulfonate | SN2 cyclization | Good control over stereochemistry | acs.org |

| Reductive Amination | Amino-aldehyde or Amino-ketone | Intramolecular imine/enamine formation and reduction | High efficiency, convergent | tandfonline.comresearchgate.net |

| Double Reductive Amination | Dicarbonyl compound and an amine | Formation of two C-N bonds in one pot | Rapid assembly of the piperidine core | chim.it |

| Aza-Michael Addition | Unsaturated carbonyl compound and an amine | Intramolecular conjugate addition | Forms C-N and C-C bonds | organic-chemistry.org |

| Ring-Closing Metathesis | Diene containing a nitrogen tether | Olefin metathesis | Access to complex and substituted piperidines | N/A |

Radical-Mediated Amine Cyclization Methodologies

The formation of the piperidine ring via radical cyclization offers a powerful alternative to traditional ionic methods. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the heterocyclic core.

One notable approach is the intramolecular cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst to produce piperidines in good yields. nih.gov However, this method can sometimes be complicated by the formation of a linear alkene as a by-product, resulting from a competitive 1,5-hydrogen transfer process. nih.gov Another strategy involves the intramolecular radical C-H amination/cyclization of linear amines. This transformation can be initiated through various means, including anodic activation via electrolysis or through copper catalysis, which activates both N-F and C-H bonds to facilitate ring closure. nih.gov

Photoredox catalysis has also been employed to mediate the radical cyclization of aldehydes that have pendant alkenes. This method, which can utilize cobaloxime and amine co-catalysis, proceeds under mild conditions and results in the formation of six-membered rings with the extrusion of H₂. organic-chemistry.org Furthermore, novel approaches to 2,4-disubstituted piperidines have been developed through the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org A particularly innovative method involves the enantioselective, radical-mediated δ C-H cyanation of acyclic amines. This process, enabled by a chiral copper catalyst, installs a carbonyl equivalent at the δ position, and the resulting δ-amino nitriles can be converted into a range of chiral piperidines. acs.org

Table 1: Overview of Radical-Mediated Piperidine Synthesis

| Method | Catalyst/Mediator | Precursor Type | Key Features |

|---|---|---|---|

| Intramolecular Cyclization | Cobalt(II) | Linear amino-aldehydes | Good yields, potential for alkene by-product. nih.gov |

| Intramolecular C-H Amination | Electrolysis or Copper(I)/(II) | Linear amines with electrophilic groups | Forms C-N bond via radical cation intermediate. nih.gov |

| Photoredox Cyclization | Photoredox/Cobaloxime/Amine | Aldehydes with pendant alkenes | Mild conditions, H₂ extrusion. organic-chemistry.org |

| Enantioselective δ C-H Cyanation | Chiral Copper(II) | Acyclic amines | Enantioselective C-C bond formation at δ position, leading to chiral piperidines. nih.govacs.org |

Palladium-Catalyzed Domino Allylation and Ring Rearrangement for Piperidine Formation

Palladium catalysis offers a versatile platform for constructing complex heterocyclic systems through domino reactions, where multiple bond-forming events occur in a single synthetic operation. While specific domino allylation and ring rearrangement sequences for the direct synthesis of this compound are not extensively documented, the principles can be applied to the formation of the piperidine core.

Palladium-catalyzed reactions often involve the formation of η³-allylpalladium complexes as key intermediates. whiterose.ac.uk For instance, the reaction of certain amines with allylic compounds in the presence of a palladium catalyst can lead to the formation of piperidine derivatives. whiterose.ac.uk Another sophisticated approach involves the palladium-catalyzed [3+3] cycloaddition of ring-strained precursors, such as activated aziridines, with palladium-trimethylenemethane (Pd-TMM) complexes to construct the six-membered piperidine ring. whiterose.ac.uk Such strategies allow for the synthesis of highly functionalized piperidines. whiterose.ac.uk More broadly, palladium catalysis is instrumental in ring-contraction and ring-expansion reactions of cyclic allyl amines, demonstrating its utility in manipulating ring systems to achieve desired heterocyclic scaffolds. nih.gov

Hydrogenation and Reduction of Pyridine (B92270) Precursors to Piperidines

One of the most common and industrially relevant methods for synthesizing the piperidine skeleton is the hydrogenation of corresponding pyridine precursors. nih.govresearchgate.net This approach benefits from the wide availability of substituted pyridines. dicp.ac.cn The reactions typically require a transition metal catalyst and can be performed under various conditions. nih.gov

Heterogeneous catalysts, such as rhodium on carbon (Rh/C), are effective for the complete hydrogenation of pyridines and other heteroaromatic compounds, often under elevated temperature and H₂ pressure. organic-chemistry.org Other commonly used metals include palladium, ruthenium, cobalt, nickel, and iridium. nih.govorganic-chemistry.org While effective, these methods can require harsh conditions like high temperatures and pressures. nih.gov

To circumvent these issues, alternative hydrogenation techniques have been developed. Transfer hydrogenation, for example, uses a hydrogen source like formic acid or ammonia (B1221849) borane (B79455), avoiding the need for high-pressure H₂ gas. organic-chemistry.orgdicp.ac.cn Rhodium complexes have been successfully used in the transfer hydrogenation of N-benzylpyridinium salts. dicp.ac.cn Electrocatalytic hydrogenation represents another mild approach, where pyridine can be reduced to piperidine at ambient temperature and pressure using a membrane electrode assembly, with rhodium on carbon serving as an effective cathode catalyst. nih.gov This electrochemical method can achieve high current efficiency and yield without requiring acidic additives that can cause corrosion and waste. nih.govresearchgate.net

Table 2: Catalytic Systems for Hydrogenation of Pyridine Derivatives

| Catalyst System | Hydrogen Source | Conditions | Selectivity/Features |

|---|---|---|---|

| 10% Rh/C | H₂ gas (5 atm) | 80 °C, water | Effective for various heteroaromatics. organic-chemistry.org |

| Pd/C | Ammonium formate | Mild conditions | Efficient reduction of pyridine N-oxides. organic-chemistry.org |

| RuCl₃·xH₂O | Borane-ammonia (H₃N-BH₃) | - | Transfer hydrogenation protocol. organic-chemistry.org |

| [RhCp*Cl₂]₂ / KI | Formic acid/triethylamine | - | Transfer hydrogenation of pyridinium (B92312) salts. dicp.ac.cn |

| Iridium(I) complex with P,N-ligand | H₂ gas | - | Asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov |

| Rhodium on Carbon | Electro-generated H⁺/e⁻ | Ambient T/P | Electrocatalytic hydrogenation in an AEM electrolyzer. nih.gov |

Stereoselective Formation of the Piperidine Core

Achieving stereocontrol during the formation of the piperidine ring is critical for synthesizing enantiomerically pure pharmaceutical agents. Several strategies have been developed to this end.

Asymmetric hydrogenation of pyridine derivatives is a direct route to chiral piperidines. The use of chiral transition metal catalysts, such as iridium or rhodium complexes with chiral ligands, enables the enantioselective reduction of pyridinium salts or substituted pyridines. nih.govdicp.ac.cn For example, an iridium(I) catalyst containing a P,N-ligand has been reported for the successful asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov Similarly, rhodium(I) complexes have been used to achieve highly diastereoselective dearomatization/hydrogenation of fluoropyridines to access all-cis-fluorinated piperidines. nih.gov

Beyond hydrogenation, other cyclization strategies have been adapted for stereocontrol. A stereoselective three-component vinylogous Mannich-type reaction has been developed to produce chiral 2,3-dihydropyridin-4-one intermediates. rsc.org These versatile building blocks, analogous to the biosynthetic intermediate Δ¹-piperideine, can be further elaborated to a variety of multi-substituted chiral piperidines. rsc.org Additionally, amine-directed intramolecular hydroboration of unsaturated amine borane complexes provides a method for synthesizing amino alcohols related to piperidine alkaloids with good stereocontrol, particularly for N-benzyl substrates. nih.gov

Introduction of the C3-Amino Functionality: Stereocontrol and Protecting Group Strategies

The installation of the amino group at the C3 position is a key transformation in the synthesis of the target molecule's precursor. This requires precise control over regioselectivity and, for chiral targets, stereoselectivity.

Strategies for Installation of the Amine at the C3 Position

Several distinct strategies exist for introducing the C3-amino group. One of the most elegant approaches involves using the chiral pool, starting from readily available, enantiomerically pure precursors. L-glutamic acid, a natural α-amino acid, serves as an excellent starting material for a multi-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. researchgate.net In this route, the inherent chirality of the starting material is carried through the synthesis, which involves reduction of the carboxylic acid groups to a diol, conversion to a ditosylate, and subsequent cyclization with an amine. researchgate.net The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is essential to mask the amine's reactivity during subsequent synthetic steps. researchgate.net

Alternatively, the amino functionality can be installed on a pre-formed piperidine or a precursor ring. For instance, a protected piperidine can undergo nitration at the C3 position. Subsequent reduction of the nitro group furnishes the desired 3-aminopiperidine. youtube.com Another route involves the intramolecular amination of a pentenyl amide, which can be induced by an oxidant to form the piperidine ring and install the nitrogen functionality simultaneously. youtube.com

Chiral Auxiliary and Asymmetric Catalysis in 3-Substituted Piperidine Synthesis

Controlling the stereochemistry at the C3 position can be achieved through the use of chiral auxiliaries or asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have proven effective in the stereoselective synthesis of piperidine derivatives. researchgate.netcdnsciencepub.com In this approach, a domino Mannich-Michael reaction between an aldimine derived from the chiral amine auxiliary and Danishefsky's diene yields N-glycosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com The auxiliary effectively shields one face of the imine, directing the nucleophilic attack to create the desired stereocenter. researchgate.net

Asymmetric catalysis provides a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. A powerful strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgnih.govorganic-chemistry.org This method couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.orgnih.gov A subsequent reduction step then yields the final chiral 3-substituted piperidine. acs.orgorganic-chemistry.org

Chemo-enzymatic methods combine the advantages of chemical synthesis and biocatalysis. A notable example is the asymmetric dearomatization of activated pyridines using a one-pot amine oxidase/ene imine reductase cascade. acs.orgnih.gov This process converts N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision, providing a green and efficient route to important pharmaceutical intermediates. acs.orgnih.gov

Iterative Asymmetric Dihydroxylation Approaches to Piperidine Derivatives

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. nih.gov This reaction utilizes osmium tetroxide as a catalyst in conjunction with a chiral quinine-based ligand to direct the oxidation to a specific face of the double bond, thereby creating one or two stereocenters with high enantiomeric excess. nih.gov In the synthesis of complex piperidine derivatives, an iterative or double-dihydroxylation approach can be employed to construct multiple stereocenters with a high degree of control.

This strategy is particularly effective in the synthesis of C2-symmetric piperidine derivatives starting from symmetric α,ω-terminal dienes. figshare.com A double-asymmetric dihydroxylation reaction on such a diene first introduces two hydroxyl groups on one of the terminal double bonds. The moderate asymmetric induction from this first step can be significantly enhanced in the second dihydroxylation step on the remaining double bond, a phenomenon known as enantiomeric enhancement. figshare.com The resulting C2-symmetric tetrol can then undergo a sequence of reactions, including cyclization, to form the desired piperidine ring with a defined stereochemistry. figshare.com

For instance, the application of two sequential AD reactions has been successfully used in the asymmetric synthesis of naturally occurring piperidine alkaloids. This iterative approach allows for the controlled construction of two stereogenic centers, demonstrating its utility in building complex chiral synthons.

Table 1: Diastereoselectivity in Iterative Asymmetric Dihydroxylation

| Starting Material | AD Ligand (1st Reaction) | Intermediate Enantiomeric Excess (ee) | AD Ligand (2nd Reaction) | Final Diastereomeric Ratio | Final Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 5-Hexenyl Azide | (DHQ)₂PYR | 76-88% | (DHQ)₂PYR | Major: [2R-(2S)], Minor: [2R-(2R)] | >98% (Major), 54% (Minor) |

| Symmetric α,ω-terminal diene | AD-mix-β | Moderate | AD-mix-β | trans-isomer favored | 82% to >98% |

This table illustrates the application of iterative asymmetric dihydroxylation to achieve high stereochemical control in the synthesis of piperidine precursors. Data compiled from illustrative examples of the methodology.

Convergent and Linear Synthesis Strategies for this compound

The synthesis of a target molecule like this compound can be approached through two primary strategic plans: linear and convergent synthesis.

A convergent synthesis , in contrast, involves the independent preparation of key fragments of the target molecule. These fragments are then combined (coupled) in the final stages of the synthesis. This approach is generally more efficient for complex molecules as it maximizes the preservation of chemical yield by shortening the longest linear sequence.

Linear Synthesis Approach:

A viable linear synthesis for the 3-aminopiperidine core of the target molecule starts from the readily available chiral amino acid, L-glutamic acid. niscpr.res.inresearchgate.net This multi-step route establishes the stereochemistry of the 3-amino group from the outset. niscpr.res.ingoogle.com

The key steps in this linear sequence are:

Esterification: Both carboxylic acid groups of L-glutamic acid are converted to methyl esters. niscpr.res.inresearchgate.net

Amine Protection: The amino group is protected, typically with a tert-butoxycarbonyl (Boc) group. niscpr.res.inresearchgate.net

Reduction: The ester groups are reduced to primary alcohols using a reducing agent like sodium borohydride. niscpr.res.in

Hydroxyl Activation: The resulting diol is activated by converting the hydroxyl groups into better leaving groups, such as tosylates. niscpr.res.in

Cyclization: Intramolecular cyclization is achieved by reacting the ditosylate with a primary amine, which displaces both leaving groups to form the piperidine ring. niscpr.res.in

Deprotection: The Boc protecting group is removed.

Acylation: The final step is the acylation of the 3-aminopiperidine with 3-methylbutanoyl chloride or by using standard peptide coupling reagents with 3-methylbutanoic acid to yield the final product. nih.gov

Convergent Synthesis Approach:

A convergent strategy for this compound involves the separate synthesis of two key building blocks:

Fragment A: (R)- or (S)-3-Aminopiperidine (or a protected derivative).

Fragment B: 3-Methylbutanoic acid (isovaleric acid) or an activated derivative.

The synthesis of Fragment A can be accomplished through various methods, such as:

Enzymatic Cascades: Multi-enzyme systems using galactose oxidase and imine reductase can convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine with high enantiopurity and isolated yields up to 54%. rsc.org

Hydrogenation: Asymmetric hydrogenation of pyridine derivatives is a common method for producing substituted piperidines. nih.govwhiterose.ac.uk For example, N-acetyl-3-aminopyridine can be hydrogenated and then resolved using a chiral acid to obtain a single enantiomer of 3-aminopiperidine. google.com

Ring Expansion: Enantioselective ring expansion of prolinols can produce optically active 3-aminopiperidine derivatives. researchgate.net

Fragment B is a commercially available and inexpensive starting material.

Comparative Analysis of Synthetic Routes for Efficiency and Selectivity

The choice of a synthetic route for this compound depends on a careful evaluation of factors such as efficiency (yield, number of steps) and selectivity (control of stereochemistry).

Efficiency:

Iterative Asymmetric Dihydroxylation: This method can be highly efficient for creating multiple stereocenters in a controlled manner. However, it may require more specialized and expensive reagents, such as osmium tetroxide and chiral ligands.

Selectivity:

Stereoselectivity: This is a critical parameter for synthesizing the enantiomerically pure target compound.

The L-glutamic acid route provides excellent stereocontrol, as the chirality is derived from the natural amino acid starting material. niscpr.res.ingoogle.com

Iterative AD offers a powerful method for establishing stereochemistry on an achiral substrate, with the potential for very high enantiomeric and diastereomeric excess. figshare.com

Enzymatic methods , such as those using transaminases or imine reductases, are renowned for their exceptional enantioselectivity, often yielding products with >99% ee. rsc.orgscispace.comnih.gov

Hydrogenation of pyridines can be made highly diastereoselective, often favoring the formation of cis-substituted piperidines. nih.govwhiterose.ac.uk Subsequent asymmetric hydrogenation or resolution may be required to achieve high enantioselectivity. google.comgoogle.com

For the synthesis of a specific enantiomer of this compound, a convergent strategy employing an enzymatic or chiral-pool-derived synthesis of the 3-aminopiperidine core offers a superior combination of efficiency and selectivity. The linear synthesis from L-glutamic acid is a robust and well-established alternative that also provides excellent stereocontrol. The iterative asymmetric dihydroxylation approach, while powerful, may be better suited for more complex polyhydroxylated piperidine analogues where its ability to install multiple hydroxyl groups with stereocontrol is paramount.

Table 2: Comparative Analysis of Synthetic Strategies

| Parameter | Linear Synthesis (from L-Glutamic Acid) | Convergent Synthesis (Enzymatic Route) | Iterative Asymmetric Dihydroxylation |

|---|---|---|---|

| Number of Steps (Longest Chain) | High (e.g., 5-7 steps) niscpr.res.in | Low (e.g., 1-3 steps for core) rsc.org | Moderate (e.g., 3-5 steps) figshare.com |

| Overall Yield | Moderate (44-55% for core) niscpr.res.inresearchgate.net | Potentially High (>50% for core) rsc.org | Variable, can be high |

| Stereoselectivity | Excellent (from chiral pool) niscpr.res.in | Excellent (>99% ee) rsc.orgscispace.com | Excellent (>98% ee) figshare.com |

| Key Reagents/Conditions | NaBH₄, TsCl, primary amines niscpr.res.in | Galactose oxidase, imine reductase rsc.org | OsO₄, chiral ligands (AD-mix) nih.gov |

| Advantages | Inexpensive starting material, established route niscpr.res.in | High selectivity, mild conditions, one-pot potential rsc.org | High stereocontrol, creates multiple stereocenters figshare.com |

| Disadvantages | Lower overall yield, multiple steps niscpr.res.in | Enzyme availability/cost, substrate scope | Use of toxic/expensive OsO₄, specialized ligands |

Chemical Transformations and Derivatization of 1 3 Methylbutanoyl Piperidin 3 Amine

Functionalization at the Piperidine (B6355638) Nitrogen (N1)

The nitrogen atom at the N1 position of 1-(3-methylbutanoyl)piperidin-3-amine is part of an N-acylpiperidine structure, specifically an isovaleramide. This significantly influences its chemical properties compared to a typical secondary or tertiary amine.

Exploration of N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation at the N1 position of this compound is generally not a feasible reaction pathway under standard conditions. The nitrogen atom's lone pair is involved in resonance with the carbonyl group of the 3-methylbutanoyl substituent, which drastically reduces its nucleophilicity. This delocalization imparts a partial double bond character to the C-N bond, making the nitrogen significantly less available to attack electrophiles like alkyl halides or acyl chlorides.

Unlike secondary amines, which are readily alkylated and acylated, amides require much harsher conditions for such transformations. Deprotonation of the amide N-H bond would require a very strong base, and the resulting amidate anion is a weaker nucleophile than an enolate. Such strongly basic conditions could also lead to competing reactions at other sites of the molecule. Therefore, functionalization of the piperidine ring through derivatization at N1 is typically achieved by first reducing the amide to a tertiary amine, which can then undergo further reactions. google.com

Influence of the 3-Methylbutanoyl Substituent on N1 Reactivity

The 3-methylbutanoyl (or isovaleroyl) group is the primary determinant of the low reactivity at the N1 position. Its influence is twofold:

Electronic Effect: As an acyl group, it is strongly electron-withdrawing. This effect, mediated through resonance, is the main reason for the diminished nucleophilicity and basicity of the N1 nitrogen. Computational studies on piperine, a naturally occurring N-acylpiperidine, have shown that the N-acyl group significantly impacts the electronic properties and stability of the entire molecule. researchgate.net

Steric Effect: While the electronic effect is dominant, the isobutyl portion of the 3-methylbutanoyl group also provides steric hindrance around the N1 atom. This bulk would further impede the approach of any electrophilic reagent, even if the nitrogen were more nucleophilic.

Consequently, the 3-methylbutanoyl substituent effectively 'protects' the N1 nitrogen from further acylation or alkylation, directing all such reactions towards the more reactive primary amine at the C3 position.

Reactivity and Derivatization of the Piperidine 3-Amine Moiety

The primary amine at the C3 position is the main center of reactivity in this compound. This exocyclic amino group behaves as a typical primary aliphatic amine, readily undergoing a variety of nucleophilic substitution and addition reactions.

Reactions of Primary Amines: Amidation, Sulfonylation, and Alkylation

The C3-amine can be readily functionalized through several common transformations:

Amidation: The primary amine reacts with a range of acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents (e.g., DCC, EDC), to form the corresponding amides. This is a robust and widely used transformation for modifying amine-containing scaffolds.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, or various arylsulfonyl chlorides) in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) yields stable sulfonamide derivatives.

Alkylation: The C3-amine can undergo N-alkylation with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products. A more controlled and widely used method for mono-alkylation is reductive amination . wikipedia.orglibretexts.orglibretexts.orgchemistrysteps.com This one-pot reaction involves treating the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. nih.gov Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. wikipedia.orglibretexts.orglibretexts.orgchemistrysteps.com

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The nucleophilic character of the C3 primary amine makes it an excellent substrate for the synthesis of urea and thiourea derivatives, which are important pharmacophores in medicinal chemistry. ias.ac.innih.gov

Urea Formation: The amine readily reacts with various isocyanates (R-N=C=O) in an addition reaction to yield N,N'-disubstituted ureas. mdpi.comorganic-chemistry.orgpsu.edu This reaction is typically fast, high-yielding, and proceeds under mild conditions without the need for a catalyst.

Thiourea Formation: Similarly, reaction with isothiocyanates (R-N=C=S) provides the corresponding N,N'-disubstituted thioureas. organic-chemistry.orgresearchgate.netresearchgate.net This transformation is analogous to urea formation and is also highly efficient.

The versatility of these reactions allows for the introduction of a wide array of substituents (R-groups) depending on the commercially available or synthetically accessible isocyanates and isothiocyanates.

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Amidation | Acyl Chloride | Benzoyl chloride | Benzamide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Tosylamide (Sulfonamide) |

| Alkylation | Alkyl Halide | Benzyl bromide | Benzylamine (secondary amine) |

| Aldehyde (Reductive Amination) | Acetone | Isopropylamine (secondary amine) | |

| Urea Formation | Isocyanate | Phenyl isocyanate | Phenylurea |

| Thiourea Formation | Isothiocyanate | Allyl isothiocyanate | Allylthiourea |

Chemical Modifications of the 3-Methylbutanoyl Side Chain

The 3-methylbutanoyl moiety presents several sites for chemical modification, including the amide carbonyl group and the C-H bonds of the aliphatic chain. These transformations can significantly alter the compound's steric profile, lipophilicity, and metabolic stability.

The aliphatic isovaleroyl side chain, while generally stable, can undergo several key chemical transformations under specific conditions. These reactions, including reduction, halogenation, and oxidation, provide pathways to novel derivatives.

Reduction: The amide carbonyl group is susceptible to reduction by powerful hydride-donating agents. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine, converting the 3-methylbutanoyl group into a 3-methylbutyl group. google.commasterorganicchemistry.comrsc.org This transformation effectively removes the carbonyl oxygen, leading to a more flexible and basic side chain, thereby significantly altering the molecule's electronic and conformational properties.

Halogenation: The aliphatic portion of the side chain can be functionalized through free-radical halogenation. wikipedia.orglscollege.ac.inyoutube.comyoutube.comyoutube.com Under UV light or with a radical initiator, halogens like chlorine (Cl₂) or bromine (Br₂) can substitute hydrogen atoms on the alkyl chain. The reaction is typically most selective for the tertiary hydrogen at the C-3 position of the side chain due to the greater stability of the resulting tertiary radical intermediate compared to primary or secondary radicals. youtube.com Reagents like N-bromosuccinimide (NBS) are often used for selective allylic and benzylic bromination, and can also be effective for radical bromination of saturated C-H bonds. youtube.com

Oxidation: Direct oxidation of the unactivated C-H bonds on the aliphatic side chain is a challenging transformation that often requires harsh conditions or specialized catalytic systems. While enzymatic oxidation can achieve high selectivity, for instance, the enzyme isovaleryl-CoA dehydrogenase oxidizes the α- and β-positions of the isovaleryl group, this is a biological process. wikipedia.org In a laboratory setting, such modifications are more practically achieved by synthesizing a pre-functionalized acyl chloride and then coupling it to the piperidine nitrogen. However, powerful oxidizing agents under specific conditions could potentially introduce hydroxyl groups, although controlling the position and extent of oxidation would be difficult. organic-chemistry.orgkhanacademy.org

Interactive Table 1: Summary of Potential Side Chain Modifications

| Reaction Type | Typical Reagents | Modified Moiety | Potential Product Structure | Key Considerations |

|---|---|---|---|---|

| Reduction | LiAlH₄, BH₃ | Amide Carbonyl | 1-(3-Methylbutyl)piperidin-3-amine | Strong, non-selective reagents that may affect other functional groups if unprotected. |

| Halogenation | Cl₂/UV, Br₂/UV, NBS | Aliphatic C-H bonds | 1-(3-Halo-3-methylbutanoyl)piperidin-3-amine | Reaction proceeds via a radical mechanism; selectivity favors the tertiary carbon. |

| Oxidation | Strong oxidants (e.g., KMnO₄), Catalytic systems | Aliphatic C-H bonds | 1-(3-Hydroxy-3-methylbutanoyl)piperidin-3-amine | Difficult to control regioselectivity and prevent over-oxidation. khanacademy.org |

A cornerstone of medicinal chemistry is the synthesis of structural analogues to explore structure-activity relationships (SAR) and optimize drug-like properties. nih.gov In the context of this compound, replacing the isovaleroyl group with other acyl moieties is a key strategy for generating novel derivatives. nih.govajchem-a.com This is typically accomplished by coupling various acyl chlorides or carboxylic acids with the parent 3-aminopiperidine scaffold (often requiring protection of the 3-amino group).

These modifications can systematically alter properties such as:

Lipophilicity: Replacing the isobutyl chain with shorter (e.g., acetyl) or longer (e.g., hexanoyl) alkyl chains, or with aromatic rings (e.g., benzoyl), directly modulates the compound's oil-water partition coefficient.

Steric Hindrance: Introducing bulkier groups can influence the molecule's ability to fit into a biological target's binding site.

Metabolic Stability: The structure of the side chain can influence its susceptibility to metabolic enzymes. wikipedia.org

Introduction of New Functional Groups: Acyl groups containing ethers, halogens, or other functionalities can be introduced to probe specific interactions with a target or to alter pharmacokinetic properties.

Interactive Table 2: Examples of Analogues via Acyl Group Modification

| Analogue Name | Acyl Group | Structure of Acyl Group | Rationale for Modification |

|---|---|---|---|

| 1-Acetylpiperidin-3-amine | Acetyl | -C(O)CH₃ | Decrease lipophilicity and steric bulk. |

| 1-Propionylpiperidin-3-amine | Propionyl | -C(O)CH₂CH₃ | Modest increase in chain length and lipophilicity. |

| 1-Cyclohexanecarbonylpiperidin-3-amine | Cyclohexanecarbonyl | -C(O)C₆H₁₁ | Introduce a rigid, bulky cycloalkane to explore conformational constraints. |

| 1-Benzoylpiperidin-3-amine | Benzoyl | -C(O)C₆H₅ | Introduce an aromatic ring for potential π-stacking interactions and increased rigidity. |

| 1-(4-Chlorobenzoyl)piperidin-3-amine | 4-Chlorobenzoyl | -C(O)C₆H₄Cl | Add an electron-withdrawing group and a halogen for potential halogen bonding. |

Regioselectivity and Stereoselectivity in Multifunctional Derivatization Reactions

The synthesis and further derivatization of this compound are complicated by the presence of multiple reactive sites and a stereocenter, necessitating careful control over reaction conditions to achieve the desired regiochemical and stereochemical outcomes.

Regioselectivity: The parent scaffold, 3-aminopiperidine, possesses two distinct nucleophilic nitrogen atoms: a primary amine at the C-3 position and a secondary amine within the piperidine ring. Selective acylation at the ring nitrogen to produce the target compound requires that the more nucleophilic primary amine at C-3 be masked with a protecting group. libretexts.org Common amine protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are employed for this purpose. rsc.orgspringernature.comacs.orgorganic-chemistry.org The synthesis involves a three-step sequence:

Protection of the 3-amino group of 3-aminopiperidine.

Acylation of the secondary ring nitrogen with 3-methylbutanoyl chloride.

Deprotection to reveal the free primary amine at the C-3 position.

Without this protection strategy, acylation would likely occur preferentially at the more accessible and unhindered primary amine.

Stereoselectivity: The C-3 carbon of the piperidine ring is a chiral center. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, obtaining enantiomerically pure compounds is a critical goal in pharmaceutical synthesis. nih.govacs.orgorganic-chemistry.org

Achieving a specific stereoisomer is generally accomplished by:

Using Enantiopure Starting Materials: The most straightforward approach is to start the synthesis with an enantiomerically pure form of 3-aminopiperidine, such as (R)-3-aminopiperidine or (S)-3-aminopiperidine. scispace.com These chiral building blocks can be prepared through various asymmetric synthesis methods or by resolution of a racemic mixture. google.comresearchgate.net

Asymmetric Synthesis: Developing a synthetic route that creates the chiral center stereoselectively. This can involve methods like catalytic asymmetric hydrogenation of a pyridine precursor or stereoselective cyclization reactions. nih.govorganic-chemistry.orgresearchgate.netnih.gov

Any subsequent reactions on a chiral derivative must proceed without racemizing the existing stereocenter to maintain enantiomeric purity.

Advanced Synthetic Methodologies Applicable to N Acyl Piperidinamines

Flow Chemistry Applications for Continuous Synthesis

Continuous flow chemistry, utilizing microreactors, presents a powerful alternative to conventional batch synthesis for the acylation of piperidines. researchgate.net This technology offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. researchgate.netresearchgate.net

In the context of synthesizing 1-(3-Methylbutanoyl)piperidin-3-amine, a flow chemistry setup would typically involve two separate inlet streams. One stream would contain 3-aminopiperidine, and the other would carry an activated form of 3-methylbutanoic acid, such as its acid chloride or an active ester. These streams converge in a microreactor where rapid mixing and reaction occur under controlled temperature and pressure. acs.org The short reaction times, often on the order of seconds to minutes, can lead to higher yields and purities compared to batch processes. mit.edu

The continuous nature of flow synthesis allows for the seamless integration of downstream processing steps, such as purification and analysis, creating a fully automated and efficient workflow. mit.edu This approach is particularly advantageous for large-scale production, as it eliminates the need for large reaction vessels and can be operated for extended periods without interruption. researchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for Amide Bond Formation

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Efficient due to small channel dimensions |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes enhance safety |

| Scalability | Requires larger vessels | Achieved by running for longer times ("scaling out") |

| Process Control | Less precise | Precise control over temperature, pressure, and residence time |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to amide bond formation to reduce the environmental impact of chemical synthesis. nih.gov For the synthesis of this compound, several green chemistry strategies can be employed.

One key principle is the use of safer solvents. Traditional amide synthesis often utilizes chlorinated solvents, which are toxic and environmentally persistent. Greener alternatives, such as cyclopentyl methyl ether (CPME) or even water, are being explored for biocatalytic amide bond formation. nih.govrsc.org

Atom economy is another crucial aspect. Direct amidation of 3-methylbutanoic acid with 3-aminopiperidine, which produces only water as a byproduct, is the most atom-economical route. themjalab.com This avoids the use of coupling reagents that generate significant waste. rsc.orgacs.org Catalytic methods, for instance using boronic acids or activated silica (B1680970) gel, can facilitate this direct transformation under milder conditions. whiterose.ac.uk

Energy efficiency can be improved by utilizing methods that proceed at ambient temperatures, such as enzymatic catalysis, or by employing microwave irradiation which can significantly reduce reaction times.

Table 2: Green Chemistry Metrics for Amide Synthesis

| Green Chemistry Principle | Application in Amide Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Using renewable raw materials. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

Solid-Phase Organic Synthesis (SPOS) for Compound Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of related compounds, which is invaluable in drug discovery. This methodology can be readily applied to the synthesis of derivatives of this compound.

In a typical SPOS approach, a piperidine (B6355638) scaffold, such as a protected 3-aminopiperidine, is attached to a solid support (resin). The synthesis then proceeds by treating the resin-bound piperidine with a variety of acylating agents in separate reaction vessels. This parallel synthesis approach allows for the creation of a large number of N-acyl piperidinamines simultaneously. researchgate.net

After the acylation step, the desired products are cleaved from the solid support. A key advantage of SPOS is the simplification of purification; unreacted reagents and byproducts can be easily washed away from the resin-bound product. This technique has been successfully used to create libraries of piperidine-containing compounds for biological screening. evitachem.com The choice of linker, which connects the piperidine to the resin, is crucial as it must be stable to the reaction conditions and allow for efficient cleavage of the final product.

Chemoenzymatic and Biocatalytic Approaches to Chiral Piperidine Scaffolds

The synthesis of enantiomerically pure chiral piperidines is of great importance in pharmaceutical development. acs.org Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign routes to these valuable building blocks. nih.govresearchgate.net

Enzymes, such as lipases and proteases, can be used for the kinetic resolution of racemic piperidine derivatives. researchgate.netntnu.no For instance, a lipase (B570770) could selectively acylate one enantiomer of a 3-hydroxypiperidine (B146073) derivative, allowing for the separation of the acylated and unacylated enantiomers. acs.orgresearchgate.net

More advanced strategies involve the use of enzyme cascades. For example, a galactose oxidase and an imine reductase can be used in a one-pot reaction to convert amino alcohols into enantiopure cyclic amines like 3-aminopiperidine. rsc.orgresearchgate.net This approach mimics biosynthetic pathways and can generate the desired chiral amine from renewable starting materials under mild, aqueous conditions. rsc.org

Furthermore, transaminases are being explored for the asymmetric synthesis of chiral amines from prochiral ketones. acs.orgucl.ac.uk These biocatalytic methods provide access to specific stereoisomers of substituted piperidines, which is often difficult to achieve through traditional chemical synthesis. The combination of chemical synthesis with biocatalysis, known as a chemoenzymatic approach, leverages the strengths of both disciplines to create efficient and stereoselective routes to complex chiral piperidine scaffolds. nih.govresearchgate.netrsc.org

Structure Reactivity Relationships Within the 1 3 Methylbutanoyl Piperidin 3 Amine Chemical Space

Impact of N-Acyl Group Variation on the Reactivity of the Piperidine (B6355638) Ring

The N-acyl group, in this case, the 3-methylbutanoyl (isovaleroyl) group, plays a pivotal role in modulating the reactivity of the piperidine ring. Its influence is twofold, stemming from both electronic and steric effects. Electronically, the amide carbonyl group withdraws electron density from the piperidine nitrogen atom through resonance. This delocalization reduces the nucleophilicity and basicity of the nitrogen compared to a non-acylated piperidine. nih.gov Consequently, reactions involving the nitrogen lone pair, such as N-alkylation or protonation, are significantly affected.

Variations in the N-acyl group can fine-tune this electronic effect. For instance, replacing the isobutyl moiety of the 3-methylbutanoyl group with a more electron-withdrawing group (e.g., a trifluoroacetyl group) would further decrease the nitrogen's basicity. Conversely, an electron-donating group would increase it. The steric bulk of the N-acyl group also influences the approach of reagents to the piperidine ring, potentially directing reactions to specific positions or hindering them altogether.

The nature of the N-acyl group can also impact the conformational equilibrium of the piperidine ring. N-acylpiperidines, like 1-acetylpiperidine, are known to exist in a state of conformational equilibrium. nih.gov The presence of the acyl group can influence the ring's puckering and the preferred orientation of other substituents.

Table 1: Predicted Impact of N-Acyl Group Variation on Piperidine Nitrogen Basicity

| N-Acyl Group | Electronic Effect | Predicted Relative Basicity |

|---|---|---|

| Formyl | Electron-withdrawing | Lower |

| Acetyl | Electron-withdrawing | Moderate |

| 3-Methylbutanoyl | Electron-withdrawing (with steric bulk) | Moderate |

| Benzoyl | Electron-withdrawing (resonance) | Lower |

This table is illustrative and based on general principles of electronic effects.

Stereochemical Influence of the C3-Amine Configuration on Chemical Transformations

The stereochemistry of the C3-amine group, whether it is in the (R) or (S) configuration, is a critical determinant of the molecule's reactivity in stereoselective reactions. The piperidine ring typically adopts a chair conformation, placing substituents in either axial or equatorial positions. acs.org The C3-amine group can influence the conformational preference of the ring to minimize steric interactions. For instance, a bulky substituent at C3 might favor an equatorial position. nih.gov

The spatial orientation of the C3-amine dictates the trajectory of incoming reagents. In reactions where the C3-amine or a derivative thereof acts as a directing group, its stereochemistry will control the stereochemical outcome of the reaction. researchgate.net For example, in a metal-catalyzed C-H activation at a neighboring position, the configuration of the C3-amine could determine which diastereomer of the product is formed.

Furthermore, the relative orientation of the C3-amine and the N-acyl group can lead to through-space interactions that modulate reactivity. The Curtin-Hammett principle is relevant here, stating that for a reaction with rapidly interconverting conformational isomers, the product ratio depends on the energy barriers from each conformer to its respective product. wikipedia.org Thus, even if one conformer (e.g., with an axial C3-amine) is less stable, it might react faster, leading to a product distribution that does not reflect the ground-state conformational equilibrium.

Systematic Substituent Effects on Reaction Kinetics and Thermodynamics

The principles of physical organic chemistry can be applied to understand how systematic changes in the substituents on the 1-(3-Methylbutanoyl)piperidin-3-amine framework affect reaction kinetics and thermodynamics. Substituents can exert their influence through inductive effects, resonance (if applicable to the substituent), and steric hindrance.

For reactions occurring at the piperidine ring, electron-donating groups will generally increase the ring's nucleophilicity, accelerating reactions with electrophiles. Conversely, electron-withdrawing groups will decrease nucleophilicity and slow down such reactions. wikipedia.org These effects can be quantified using Hammett-type relationships, although their application to non-aromatic systems like piperidine is less direct.

The stability of reaction intermediates and transition states is also heavily influenced by substituents. For example, in a reaction proceeding through a carbocationic intermediate on the piperidine ring, an adjacent electron-donating group would stabilize the positive charge, lowering the activation energy and increasing the reaction rate.

Table 2: Predicted Kinetic Effects of a Hypothetical C4-Substituent on Electrophilic Addition to the Piperidine Ring

| C4-Substituent | Electronic Effect | Predicted Effect on Reaction Rate |

|---|---|---|

| -OH | Electron-donating (inductive) | Increase |

| -CH3 | Electron-donating (inductive) | Increase |

| -H | (Reference) | (Reference) |

| -Cl | Electron-withdrawing (inductive) | Decrease |

This is a hypothetical scenario for illustrative purposes.

Thermodynamically, substituents can alter the equilibrium position of a reaction by stabilizing or destabilizing the products relative to the reactants. For instance, the introduction of a bulky substituent might shift the equilibrium to favor products where steric strain is relieved.

Isosteric and Bioisosteric Replacements within the Molecular Framework (Focus on Chemical Effects)

Isosteric and bioisosteric replacements are strategies used in medicinal chemistry to modify a molecule's properties while retaining or enhancing its desired activity. ufrj.brresearchgate.net From a purely chemical perspective, these replacements can have profound effects on reactivity. nih.gov

An isosteric replacement involves substituting an atom or a group of atoms with another that has a similar size, shape, and electronic configuration. For example, replacing the oxygen atom of the carbonyl group in the N-acyl chain with a sulfur atom (to form a thioamide) would alter the electronic properties significantly. The C=S bond is less polarized and the sulfur atom is a better hydrogen bond acceptor, which would change the molecule's reactivity and intermolecular interactions.

Bioisosteric replacements are broader and can involve substituting groups with different electronic properties but which may elicit a similar biological response. However, these changes also have chemical consequences. For instance, replacing the amine group at the C3 position with a hydroxyl group would change its nucleophilicity, basicity, and hydrogen bonding capabilities. baranlab.org Similarly, replacing the isobutyl part of the N-acyl group with a cyclopropyl (B3062369) ring could introduce ring strain and alter the conformational preferences of the acyl group, thereby influencing the reactivity of the entire molecule. drughunter.com

Table 3: Potential Chemical Effects of Isosteric/Bioisosteric Replacements in this compound

| Original Group | Replacement | Key Chemical Changes |

|---|---|---|

| Carbonyl Oxygen (C=O) | Thione Sulfur (C=S) | Altered polarity, hydrogen bonding, and electrophilicity of the carbonyl carbon. |

| C3-Amine (-NH2) | Hydroxyl (-OH) | Decreased basicity, altered nucleophilicity, and different hydrogen bonding profile. |

| Isobutyl Group | Cyclopropyl Group | Introduction of ring strain, altered steric profile, and potential for different metabolic pathways. |

Analytical Techniques for Comprehensive Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(3-Methylbutanoyl)piperidin-3-amine, a combination of one-dimensional and two-dimensional NMR experiments is utilized to confirm its structure and assign all proton and carbon signals.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

Proton (¹H) NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring, the 3-methylbutanoyl group, and the amine group.

Carbon-13 (¹³C) NMR Spectroscopy offers insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., carbonyl, aliphatic). Due to the presence of rotamers around the amide bond, some signals in both ¹H and ¹³C NMR spectra may appear broadened or as multiple peaks at room temperature. chemicalbook.com

Below are the predicted chemical shift ranges for the protons and carbons of this compound.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine ring CH₂ | 1.2 - 1.9 | Multiplet |

| Piperidine ring CH-NH₂ | 2.6 - 3.0 | Multiplet |

| Piperidine ring CH₂-N(acyl) | 3.0 - 4.5 | Multiplet |

| NH₂ | 1.5 - 2.5 | Broad Singlet |

| CH(CH₃)₂ | 2.0 - 2.3 | Multiplet |

| CH₂-C=O | 2.1 - 2.4 | Doublet |

Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 170 - 175 |

| Piperidine ring CH-NH₂ | 45 - 55 |

| Piperidine ring CH₂-N(acyl) | 40 - 50 |

| Piperidine ring CH₂ | 20 - 35 |

| CH(CH₃)₂ | 25 - 35 |

| CH₂-C=O | 40 - 50 |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons within the piperidine ring system and within the 3-methylbutanoyl side chain, confirming their individual spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC would show a correlation between the protons of the CH₂ group adjacent to the carbonyl and the carbonyl carbon itself, as well as correlations between the protons on the piperidine ring adjacent to the nitrogen and the carbonyl carbon of the 3-methylbutanoyl group, thus confirming the position of acylation.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the elemental formula of this compound, which is C₁₀H₂₀N₂O. The calculated exact mass is 184.15756 g/mol . nih.gov By comparing the experimentally measured exact mass with the calculated value, the elemental composition can be unequivocally confirmed, which is a critical step in structure elucidation.

Fragmentation Pattern Analysis for Structural Features

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. The analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org In the piperidine ring, this could lead to the opening of the ring and the formation of stable iminium ions.

Amide Bond Cleavage: The amide bond can undergo cleavage, leading to fragments corresponding to the piperidine amine portion and the 3-methylbutanoyl group.

Loss of the Isobutyl Group: Cleavage of the bond between the carbonyl carbon and the isobutyl group would result in a fragment ion corresponding to the piperidine ring with an attached acetyl group.

Analysis of the m/z values of these fragment ions allows for the reconstruction of the molecular structure, providing corroborative evidence for the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. wpmucdn.com The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

Characteristic IR Absorption Bands

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Primary Amine) | Stretching | 3300 - 3500 (two bands) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Tertiary Amide) | Stretching | 1630 - 1680 |

| N-H (Primary Amine) | Bending (Scissoring) | 1590 - 1650 |

The presence of two distinct bands in the N-H stretching region would be characteristic of the primary amine (-NH₂). rsc.org A strong absorption band in the region of 1630-1680 cm⁻¹ would confirm the presence of the tertiary amide carbonyl group. The C-H stretching bands below 3000 cm⁻¹ are indicative of the aliphatic nature of the piperidine ring and the 3-methylbutanoyl group. The C-N stretching vibrations would also be present in the fingerprint region of the spectrum. orgchemboulder.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not widely available in public literature, the application of this technique to piperidine derivatives is a well-established practice in medicinal chemistry and drug development.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a molecule like this compound, X-ray crystallography would definitively confirm the connectivity of the 3-methylbutanoyl group to the piperidine nitrogen and the position of the amine group at the 3-position of the piperidine ring. Furthermore, it would reveal the conformation of the piperidine ring (e.g., chair or boat) and the relative stereochemistry of any chiral centers. In cases where the compound is chiral, crystallographic analysis of a single enantiomer can establish its absolute configuration. The value of this technique is highlighted in the structural elucidation of related complex heterocyclic compounds, where it provides foundational data for understanding structure-activity relationships. mdpi.com

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters for this compound

| Parameter | Value |

| Empirical formula | C10H20N2O |

| Formula weight | 184.28 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(2) Å, β = 105.34(3)° | |

| c = 12.567(5) Å, γ = 90° | |

| Volume | 1038.9(7) ų |

| Z | 4 |

| Density (calculated) | 1.178 Mg/m³ |

| Absorption coefficient | 0.081 mm⁻¹ |

| F(000) | 408 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.021] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2345 / 0 / 121 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

Note: This data is hypothetical and serves as an illustrative example of typical parameters in a crystallographic report.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating isomers. The choice of method depends on the volatility, polarity, and stability of the analyte.

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a polar, non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The presence of the basic amine groups in the molecule necessitates the use of a mobile phase additive, such as trifluoroacetic acid (TFA) or formic acid, to improve peak shape and prevent tailing. Detection is commonly achieved using an ultraviolet (UV) detector, although the chromophore in this compound (the amide group) would likely require detection at a low wavelength (e.g., 200-220 nm).

For the separation of enantiomers, chiral HPLC is employed. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Given that the precursor, 3-aminopiperidine, is often used as a racemic mixture or as a specific enantiomer, the ability to resolve and quantify the enantiomeric purity of this compound is critical. Pre-column derivatization with a chiral reagent can also be used to form diastereomers that can be separated on a standard achiral column. google.comnih.gov

Table 2: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. sums.ac.irnih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC analysis, potentially after derivatization to increase its volatility and thermal stability. Derivatization of the primary amine group, for instance, through acylation or silylation, can significantly improve its chromatographic behavior.